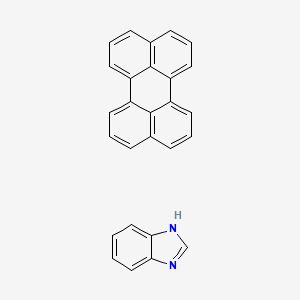

Benzimidazole perylene

Vue d'ensemble

Description

Benzimidazole perylene is a compound that combines the structural features of benzimidazole and perylene. Benzimidazole is a heterocyclic aromatic organic compound, while perylene is a polycyclic aromatic hydrocarbon. The fusion of these two structures results in a compound with unique optical and electronic properties, making it of significant interest in various scientific fields, including materials science and organic electronics.

Mécanisme D'action

Target of Action

Benzimidazole perylene primarily targets microtubules within cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division. By targeting microtubules, this compound interferes with these critical cellular processes, making it a potent agent in disrupting cell proliferation, particularly in cancer cells .

Mode of Action

This compound interacts with tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, this compound effectively halts cell division by preventing the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways, primarily those involved in cell cycle regulation. By inhibiting microtubule formation, this compound activates the spindle assembly checkpoint, a safety mechanism that ensures proper chromosome alignment before cell division proceeds. This activation leads to cell cycle arrest at the metaphase stage, preventing the completion of mitosis and ultimately inducing apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically administered orally and is absorbed through the gastrointestinal tract. It exhibits moderate bioavailability due to first-pass metabolism in the liver. The compound is widely distributed throughout the body, with a preference for tissues with high microtubule activity. This compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life and clearance rates are influenced by factors such as liver function and renal health .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. At the molecular level, this compound binds to the colchicine-binding site on tubulin, preventing its polymerization. This binding disrupts the normal function of microtubules, leading to the collapse of the mitotic spindle and subsequent cell death. These effects are particularly pronounced in rapidly dividing cells, such as cancer cells, making this compound a valuable chemotherapeutic agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the solubility of this compound, improving its absorption in the gastrointestinal tract. Conversely, extreme temperatures or the presence of reactive chemicals may degrade the compound, reducing its efficacy. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .

: Springer : DrugBank : Cell Press

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine. This reaction is usually carried out in a high-boiling solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The reaction yields this compound through the formation of imide bonds.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Benzimidazole perylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives of this compound.

Reduction: Reduced perylene derivatives.

Substitution: Halogenated this compound derivatives.

Applications De Recherche Scientifique

Benzimidazole perylene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of functionalized materials.

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.

Medicine: this compound derivatives have shown potential as anticancer agents and are being investigated for their therapeutic properties.

Industry: The compound is used in the production of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its excellent electronic properties.

Comparaison Avec Des Composés Similaires

- Perylene diimide

- Benzimidazole derivatives

- Perylene tetracarboxylic dianhydride

Propriétés

IUPAC Name |

1H-benzimidazole;perylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIFVSJBFGYDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619952 | |

| Record name | 1H-Benzimidazole--perylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79534-91-1 | |

| Record name | 1H-Benzimidazole--perylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

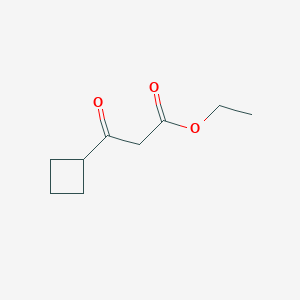

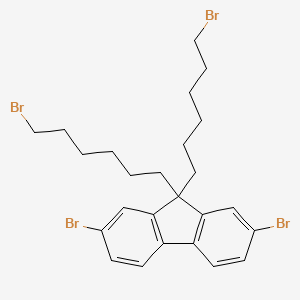

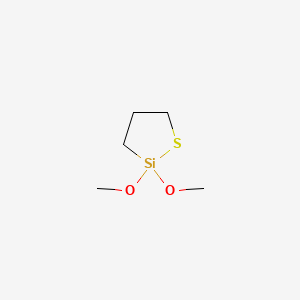

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of benzimidazole perylene (BZP)?

A1: this compound (BZP) is primarily known for its excellent light-absorbing properties, making it a suitable candidate for applications in organic electronics. Research shows its effectiveness as a photogenerator material in image sensor arrays and xerographic photoreceptors. [, ].

Q2: How does BZP perform as a photogenerator material compared to other organic pigments?

A2: Studies have demonstrated that BZP, when used in evaporated thin film form, exhibits superior carrier generation efficiency compared to its particle dispersion form in xerographic photoreceptors. Specifically, BZP evaporated films achieved almost double the efficiency. []

Q3: What causes the difference in carrier generation efficiency between BZP thin films and particle dispersions?

A3: Time-resolved fluorescence measurements suggest that the reduced efficiency in particle dispersions stems from exciton bulk trapping. This phenomenon limits the number of excitons reaching the interface between BZP and the hole transport layer (typically tetraphenyldiamine, TPD), hindering efficient carrier generation which relies on exciton dissociation at this interface. []

Q4: Can you elaborate on the role of TPD in devices utilizing BZP?

A4: Tetraphenyldiamine (TPD) acts as a hole transport layer in conjunction with BZP. The BZP/TPD interface is crucial for carrier generation, where excitons dissociate into electron-hole pairs. The TPD layer then facilitates the transport of holes generated during this process. [, ]

Q5: Are there methods to improve the solubility of BZP for processing and device fabrication?

A5: Yes, a Lewis acid pigment solubilization (LAPS) process has been developed to enhance the solubility of BZP and other heterocyclic pigments. This method utilizes a Lewis acid, such as aluminum chloride, in nitromethane to dissolve BZP, facilitating the fabrication of thin film devices. []

Q6: Are there known structural differences between different forms of BZP?

A7: Yes, BZP exists in both cis and trans forms. Both forms have been structurally characterized using X-ray crystallography. The trans form exhibits a planar structure with a center of symmetry, while the cis form, although planar, lacks a center of symmetry due to orientational disorder. [, ]

Q7: Have any modifications been made to the BZP structure to improve its properties?

A8: Yes, researchers have synthesized novel bridged double this compound derivatives and studied their optical properties and film morphology [, ]. Additionally, the introduction of perfluoroalkyl substituents to the BZP core has been explored to enhance solubility, thermal stability, and overall stability [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)

![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)